N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
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Overview
Description
N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and have diverse applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced through electrophilic aromatic substitution reactions using methanol and an appropriate catalyst.
N-Benzylation and N-Methylation:
Carboxamide Formation: The carboxamide group at position 2 can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and various acid chlorides or anhydrides.
Major Products Formed
Scientific Research Applications
N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the role of indole derivatives in biological processes and their potential as bioactive molecules.
Chemical Synthesis:
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-methoxy-N-methyl-1H-indole-2-carboxamide: Similar structure with one less methoxy group.
N-benzyl-6-methoxy-N-methyl-1H-indole-2-carboxamide: Similar structure with one less methoxy group.
N-benzyl-N-methyl-1H-indole-2-carboxamide: Similar structure without methoxy groups.
Uniqueness
N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is unique due to the presence of methoxy groups at positions 5 and 6, which can influence its chemical reactivity and biological activity . These methoxy groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
900873-98-5 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-benzyl-5,6-dimethoxy-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21(12-13-7-5-4-6-8-13)19(22)16-9-14-10-17(23-2)18(24-3)11-15(14)20-16/h4-11,20H,12H2,1-3H3 |
InChI Key |
QGYCRZFPLZFIGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC(=C(C=C3N2)OC)OC |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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